molecular formula C7H5ClFNS B363595 2-Chloro-6-fluorobenzene-1-carbothioamide CAS No. 769-05-1

2-Chloro-6-fluorobenzene-1-carbothioamide

Cat. No. B363595
CAS RN: 769-05-1
M. Wt: 189.64g/mol
InChI Key: NASRTWJCHNSTFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06096898

Procedure details

2-Chloro-6-fluorobenzonitrile, (99.1%, 62.2 g, 0.40 mol) was weighed into a 1-L three-necked roundbottom flask equipped with a condenser and an overhead electric stirrer, along with Et3N (78 mL, 56.6 g, 0.56 mol) and 180 mL (176.04 g, 2.23 mol) of pyridine. The reactor was purged with a slow stream of N2 and vented to a 13% bleach solution. The stirring solution was cooled to -19° C. in a CCl4 /dry ice bath, and H2S gas (33.6 g, 0.99 mol) was sparged below the liquid surface at a rate of 0.4 g/min over a period of 82 min. During the gas addition, the solution temperature rose to -11° C. The yellow-green solution was allowed to gradually warm to 25° C. and stir overnight with a slow N2 purge of the reactor head space into bleach solution. The solution was poured into 1.6 L of ice water, stirred, and the resulting white crystals were collected on a buchner funnel and rinsed with additional water. After 2 h of air drying, the moist filter cake was vacuum oven dried for 5 h at 65° C. to give 54.5 g of 2-Chloro-6-Fluorobenzthioamide (72% wt. % yield), mp 155-160° C., having a GC area % purity of 98.8% and containing 1.2% 2-Chloro-6-fluorobenzonitrile.
Quantity
62.2 g
Type
reactant
Reaction Step One
Name
Quantity
78 mL
Type
reactant
Reaction Step Two
Quantity
180 mL
Type
reactant
Reaction Step Two
Name
Quantity
33.6 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([F:10])[C:3]=1[C:4]#[N:5].CCN(CC)CC.N1C=CC=CC=1.[SH2:24].N#N>>[Cl:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([F:10])[C:3]=1[C:4](=[S:24])[NH2:5]

Inputs

Step One
Name
Quantity
62.2 g
Type
reactant
Smiles
ClC1=C(C#N)C(=CC=C1)F
Step Two
Name
Quantity
78 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
180 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
33.6 g
Type
reactant
Smiles
S
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-19 °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reactor was purged with a slow stream of N2
ADDITION
Type
ADDITION
Details
During the gas addition
CUSTOM
Type
CUSTOM
Details
rose to -11° C
TEMPERATURE
Type
TEMPERATURE
Details
to gradually warm to 25° C.
CUSTOM
Type
CUSTOM
Details
purge of the reactor head space into bleach solution
ADDITION
Type
ADDITION
Details
The solution was poured into 1.6 L of ice water
CUSTOM
Type
CUSTOM
Details
the resulting white crystals were collected on a buchner funnel
WASH
Type
WASH
Details
rinsed with additional water
CUSTOM
Type
CUSTOM
Details
After 2 h of air drying
Duration
2 h
CUSTOM
Type
CUSTOM
Details
dried for 5 h at 65° C.
Duration
5 h

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(N)=S)C(=CC=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 54.5 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 71.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.